molecular formula C19H23ClN4O2S B11138618 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide

Cat. No.: B11138618
M. Wt: 406.9 g/mol
InChI Key: ICWSXPSUDSABSH-UHFFFAOYSA-N
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Description

N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide is a synthetic small molecule characterized by a piperidinecarboxamide core, a 6-methoxy-3-pyridazinyl substituent, and a 4-chlorophenylsulfanyl ethyl side chain.

Properties

Molecular Formula

C19H23ClN4O2S

Molecular Weight

406.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C19H23ClN4O2S/c1-26-18-9-8-17(22-23-18)24-11-2-3-14(13-24)19(25)21-10-12-27-16-6-4-15(20)5-7-16/h4-9,14H,2-3,10-13H2,1H3,(H,21,25)

InChI Key

ICWSXPSUDSABSH-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCSC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 6-Methoxy-3-pyridazinyl Building Block

The pyridazine ring is typically synthesized via cyclization reactions. A common approach involves the condensation of hydrazine derivatives with diketones or their equivalents. For example, 3,6-dimethoxypyridazine can be prepared by reacting maleic hydrazide with phosphorus oxychloride, followed by methoxylation . Selective demethylation at position 3 using hydrobromic acid yields 6-methoxy-3-hydroxypyridazine, which is subsequently halogenated (e.g., with POCl₃) to introduce a leaving group (Cl or Br) for nucleophilic substitution .

Key Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationMaleic hydrazide, POCl₃, 110°C78%
MethoxylationNaOMe, MeOH, reflux85%
HalogenationPOCl₃, DMF, 80°C92%

Functionalization of the Piperidine Core

The piperidine-3-carboxamide segment is often constructed via ring-closing metathesis or reductive amination. A notable method from EP3820573B1 involves:

  • Ring Formation : Cyclization of δ-valerolactam with ethyl acrylate under basic conditions to form piperidine-3-carboxylate.

  • Amidation : Conversion of the ester to the carboxamide using ammonium hydroxide or primary amines under high pressure .

Example Protocol

  • Piperidine-3-carboxylic acid ethyl ester : δ-Valerolactam (1 eq), ethyl acrylate (1.2 eq), K₂CO₃ (2 eq), DMF, 120°C, 12 h (Yield: 76%) .

  • Carboxamide Formation : Piperidine-3-carboxylate (1 eq), NH₄OH (5 eq), H₂O/EtOH, 100°C, 6 h (Yield: 88%) .

Introduction of the 4-Chlorophenyl Sulfanyl Ethyl Side Chain

The sulfanyl ethyl group is introduced via nucleophilic substitution or thiol-ene click chemistry. A method from US9440922B2 details the reaction of 2-chloroethylamine with 4-chlorobenzenethiol in the presence of a base:

  • Reagents : 4-Chlorobenzenethiol (1.1 eq), 2-chloroethylamine HCl (1 eq), K₂CO₃ (3 eq), DMF, 60°C, 4 h (Yield: 82%) .

Side Chain Coupling to Piperidine
The resulting 2-[(4-chlorophenyl)sulfanyl]ethylamine is then coupled to the piperidine-3-carboxylic acid using carbodiimide-mediated amidation (e.g., EDC/HOBt) :

  • Conditions : Piperidine-3-carboxylic acid (1 eq), EDC (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq), DCM, 0°C → RT, 12 h (Yield: 75%) .

Final Assembly of the Target Compound

The 6-methoxy-3-pyridazinyl group is attached to the piperidine core via Buchwald–Hartwig amination or Ullmann coupling. A protocol from WO2010059658A1 employs:

  • Catalyst System : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3 eq), dioxane, 100°C, 24 h (Yield: 68%) .

Optimization Insights

  • Solvent Effects : Dioxane outperforms toluene in minimizing side reactions .

  • Substituent Compatibility : Electron-withdrawing groups (e.g., methoxy) enhance coupling efficiency .

Purification and Characterization

Final purification is achieved via column chromatography (SiO₂, EtOAc/hexane) or recrystallization (MeOH/H₂O) . Characterization data from patents includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridazine-H), 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 3.98 (s, 3H, OCH₃), 3.65–3.58 (m, 2H, piperidine-H) .

  • HPLC Purity : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN) .

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods:

MethodStepsOverall YieldKey AdvantagesLimitations
Route A (Modular Assembly)542%High purity intermediatesLengthy purification
Route B (Convergent Synthesis)455%Fewer stepsRequires high-pressure conditions
Route C (One-Pot Coupling)338%Time-efficientLower regioselectivity

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Modifications

The compound’s piperidinecarboxamide scaffold is shared with several analogs, but key differences in substituents influence pharmacological and physicochemical properties:

Target Compound
  • Core : Piperidinecarboxamide.
  • Heterocyclic group : 6-Methoxy-3-pyridazinyl (pyridazine ring with two adjacent nitrogen atoms and a methoxy group at position 6).
  • Side chain : 4-Chlorophenylsulfanyl ethyl (thioether linkage).
  • Key functional groups : Methoxy (electron-donating), sulfanyl (thioether), and chlorophenyl (lipophilic).
Comparison with Analog from
  • Compound : N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(2-pyrimidinyl)-3-piperidinecarboxamide (CAS 1401606-29-8) .
    • Heterocyclic group : 2-Pyrimidinyl (pyrimidine ring with nitrogen atoms at positions 1 and 3).
    • Molecular weight : 376.9 g/mol (C₁₈H₂₁ClN₄OS).
    • Key differences :
  • Pyrimidine lacks the methoxy group and adjacent nitrogens of pyridazine.
  • Reduced molecular weight compared to the target compound (estimated ~409–410 g/mol for the target due to methoxy addition).
    • Implications :
  • Methoxy group in the target compound could increase lipophilicity (higher logP) and metabolic stability compared to the pyrimidine analog.
Comparison with Sulfonyl-Containing Analog from
  • Compound: N-[2-(4-{1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine . Core: Pyridinamine (distinct from piperidinecarboxamide). Functional groups: Sulfonyl (electron-withdrawing) instead of sulfanyl. Implications:
  • Sulfonyl groups are more resistant to oxidative metabolism than sulfanyl groups.
  • Pyrazole and phenoxyethyl substituents may alter target selectivity compared to the piperidinecarboxamide scaffold.
Comparison with Piperidinecarboxamide Analog from
  • Compound: (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide . Core: Piperidinecarboxamide with stereochemical specificity (2R,3S). Substituents: Cyclopentylamino, fluoromethylbenzene, and trifluoromethyl groups. Implications:
  • Fluorine and trifluoromethyl groups enhance lipophilicity and metabolic stability.
  • Stereochemistry may critically influence binding to chiral targets.

Structural and Pharmacokinetic Implications

Feature Target Compound Compound Compound Compound
Core Structure Piperidinecarboxamide Piperidinecarboxamide Pyridinamine Piperidinecarboxamide (2R,3S)
Heterocyclic Group 6-Methoxy-3-pyridazinyl 2-Pyrimidinyl 1H-Pyrazol-3-yl None (cyclopentylamino phenyl)
Key Substituents 4-Chlorophenylsulfanyl ethyl 4-Chlorophenylsulfanyl ethyl 4-Chlorophenylsulfonyl phenoxy Fluoromethylbenzene, trifluoromethyl
Metabolic Stability Moderate (sulfanyl oxidation) Moderate High (sulfonyl stability) High (fluorine/CF₃)
Lipophilicity (logP) Likely higher (methoxy) Moderate Variable (sulfonyl/phenoxy) High (CF₃)

Research Findings and Inferences

  • Sulfanyl vs. Sulfonyl : The target’s sulfanyl group is prone to oxidation, which could generate reactive metabolites but also allow prodrug strategies .
  • Methoxy Group : May reduce cytochrome P450-mediated metabolism at the pyridazinyl ring, extending half-life .
  • Chlorophenyl Motif : Enhances lipophilicity and membrane permeability across all compared compounds.

Biological Activity

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a pyridazine moiety, and a chlorophenyl sulfanyl group. The molecular formula can be represented as follows:

  • Molecular Formula : C₁₈H₂₃ClN₄O₃S
  • Molecular Weight : 396.91 g/mol

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial properties. For instance, studies on related sulfanyl derivatives have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with some compounds demonstrating IC50 values significantly lower than standard antibiotics .

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nEscherichia coli2.17
7oStaphylococcus aureus1.13

2. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly for acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for the treatment of neurodegenerative diseases like Alzheimer's.

  • AChE Inhibition : Compounds with similar structures have shown strong inhibitory activity against AChE, which is vital for managing symptoms of Alzheimer's disease.
  • Urease Inhibition : The compound's ability to inhibit urease suggests potential applications in treating conditions like urinary tract infections.
EnzymeIC50 (µM)
Acetylcholinesterase6.28
Urease2.14

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Bovine Serum Albumin (BSA) Binding : Studies indicate that the compound binds effectively to BSA, enhancing its pharmacokinetic properties and bioavailability.
  • Docking Studies : Molecular docking simulations reveal that the compound interacts favorably with active site residues of target enzymes, which may explain its inhibitory effects on AChE and urease.

Case Studies

In a notable study, researchers synthesized a series of piperidine derivatives and evaluated their pharmacological potential. Among these, the derivatives containing the sulfanyl group demonstrated the highest antibacterial activity and enzyme inhibition .

Another study focused on the synthesis and evaluation of related compounds highlighted their potential in treating bacterial infections and neurodegenerative diseases due to their dual action as both antibacterial agents and enzyme inhibitors .

Q & A

Q. What are the critical steps and analytical techniques for synthesizing and characterizing N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide?

The synthesis involves multi-step reactions, including nucleophilic substitution for introducing the chlorophenyl sulfide group and coupling reactions to assemble the piperidine-pyridazine core. Key steps require precise control of temperature (e.g., 60–80°C for sulfanyl-ethyl bond formation) and solvent selection (e.g., DMF for polar intermediates). Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while high-performance liquid chromatography (HPLC) ensures purity (>95%). Mass spectrometry (MS) validates molecular weight, and infrared (IR) spectroscopy identifies functional groups like the amide carbonyl (≈1650 cm⁻¹) .

Q. Which functional groups in the compound are pharmacologically significant, and how do they contribute to biological activity?

The compound’s piperidine ring facilitates membrane permeability, while the 4-chlorophenyl sulfide group enhances lipophilicity and target binding via hydrophobic interactions. The pyridazine moiety may engage in hydrogen bonding with enzymatic active sites (e.g., kinase ATP pockets). Methoxy groups on pyridazine improve solubility and metabolic stability. Structure-activity relationship (SAR) studies suggest that modifying the sulfide linker or pyridazine substituents alters potency and selectivity .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Standardize reaction conditions (e.g., inert atmosphere for sulfide formation), use high-purity reagents, and validate analytical methods (e.g., identical HPLC gradients). Cross-lab comparisons of NMR spectra (e.g., δ 7.3–7.5 ppm for aromatic protons) and MS data (exact mass ± 0.001 Da) are critical. Detailed protocols for intermediate isolation (e.g., column chromatography with silica gel) should be shared .

Advanced Research Questions

Q. How can contradictory data on the compound’s binding affinity across different assays (e.g., SPR vs. radioligand binding) be resolved?

Orthogonal validation is essential:

  • Perform competition assays with known inhibitors to confirm target specificity.
  • Use isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters (ΔG, ΔH).
  • Evaluate assay conditions (e.g., buffer pH, ionic strength) that may affect ligand-receptor interactions. Discrepancies may arise from differences in protein conformation (purified vs. membrane-bound receptors) or assay sensitivity .

Q. What computational strategies predict the compound’s interaction mechanisms with biological targets?

  • Molecular docking : Screen against crystallographic structures of targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on piperidine-pyridazine orientation in binding pockets.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS).
  • Quantum mechanics/molecular mechanics (QM/MM) : Evaluate electronic interactions (e.g., charge transfer) at active sites. These methods should be cross-validated with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. What experimental approaches validate target engagement in vivo?

  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound to crosslink with targets in tissue lysates.
  • Chemical proteomics : Use affinity chromatography to pull down bound proteins, followed by LC-MS/MS identification.
  • Knockout models : Compare efficacy in wild-type vs. CRISPR-Cas9-generated target-knockout cell lines .

Methodological Notes

  • Crystallographic Analysis : Use SHELXL for refining X-ray diffraction data to resolve the compound’s 3D conformation, particularly the piperidine ring puckering and sulfide bond geometry .
  • Statistical Validation : Apply ANOVA to compare assay replicates (p < 0.05 threshold) and eliminate outlier data .

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